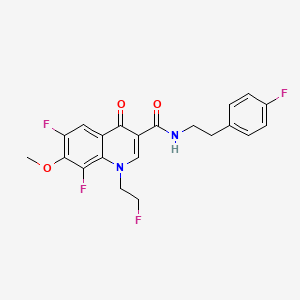![molecular formula C15H16ClN3O4S B14934042 (6-Chloro-4-hydroxyquinolin-3-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone](/img/structure/B14934042.png)
(6-Chloro-4-hydroxyquinolin-3-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Chloro-4-hydroxyquinolin-3-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of (6-Chloro-4-hydroxyquinolin-3-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the chloro and hydroxy groups: Chlorination and hydroxylation reactions are carried out on the quinoline core to introduce the 6-chloro and 4-hydroxy groups.
Attachment of the piperazine moiety: The piperazine ring is introduced through nucleophilic substitution reactions.
Chemical Reactions Analysis
(6-Chloro-4-hydroxyquinolin-3-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Methylation: The hydroxy group can be methylated to form methoxy derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and antiviral agent.
Medicine: It is being investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (6-Chloro-4-hydroxyquinolin-3-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and disrupt cellular processes, leading to its therapeutic effects. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives such as:
Chloroquine: Known for its antimalarial activity.
Ciprofloxacin: A widely used antibiotic.
Properties
Molecular Formula |
C15H16ClN3O4S |
|---|---|
Molecular Weight |
369.8 g/mol |
IUPAC Name |
6-chloro-3-(4-methylsulfonylpiperazine-1-carbonyl)-1H-quinolin-4-one |
InChI |
InChI=1S/C15H16ClN3O4S/c1-24(22,23)19-6-4-18(5-7-19)15(21)12-9-17-13-3-2-10(16)8-11(13)14(12)20/h2-3,8-9H,4-7H2,1H3,(H,17,20) |
InChI Key |
XDAKQGQLESBQAF-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=CNC3=C(C2=O)C=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclooctyl-1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14933962.png)
![4-{[4-(Cyclohexylcarbonyl)piperazin-1-yl]carbonyl}-1-phenylpyrrolidin-2-one](/img/structure/B14933966.png)
![N-(2-chlorophenyl)-2-{[6-(morpholin-4-ylmethyl)-4-oxo-4H-pyran-3-yl]oxy}acetamide](/img/structure/B14933970.png)

![3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-[3-(methylsulfanyl)phenyl]propanamide](/img/structure/B14933976.png)
![Methyl 4-({[2-(pyrrolidin-1-ylcarbonyl)phenyl]carbamoyl}amino)benzoate](/img/structure/B14933980.png)
![N-{1-benzyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}acetamide](/img/structure/B14933991.png)
![(2R)-N-[2-(4-Hydroxyphenyl)ethyl]-2-phenyl-2-(1H-pyrrol-1-YL)acetamide](/img/structure/B14933999.png)
![2-(1H-indol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide](/img/structure/B14934014.png)
![2,4-dimethyl-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]-1,3-thiazole-5-carboxamide](/img/structure/B14934015.png)
![Methyl 5-(2-methylpropyl)-2-{[(4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B14934019.png)
![methyl 5-(2-methylpropyl)-2-{[(4-nitro-1H-indol-1-yl)acetyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B14934028.png)
![methyl 5-methyl-2-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B14934036.png)
![N-(2-[1,2,4]Triazolo[4,3-A]pyridin-3-ylethyl)-N'-[2-(trifluoromethoxy)phenyl]urea](/img/structure/B14934041.png)
